molecular formula C14H20N2O2 B2516828 N-[2-(1-cyclohexen-1-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide CAS No. 717857-92-6

N-[2-(1-cyclohexen-1-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide

Cat. No. B2516828
M. Wt: 248.326
InChI Key: CDMDKICUIFSGRO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isoxazole derivatives can involve [3+2] cycloaddition reactions, as seen in the preparation of 3-carboxyisoxazole and novel isoxazolines and isoxazoles . For instance, compound 3 in was synthesized by cycloaddition of carbethoxyformonitrile oxide to a pyrrolidino-butenamide derivative, followed by hydrolysis. Similarly, describes the synthesis of isoxazolines and isoxazoles through condensation with arylnitrile oxides. These methods could potentially be adapted for the synthesis of "N-[2-(1-cyclohexen-1-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives is characterized by the presence of the isoxazole ring, a five-membered ring with three carbon atoms and two heteroatoms (oxygen and nitrogen). The papers provide examples of structural analyses using techniques such as IR, 1H-NMR, 13C-NMR, and HRMS . These techniques are crucial for confirming the structure of synthesized compounds, including the position of substituents on the isoxazole ring.

Chemical Reactions Analysis

Isoxazole derivatives can undergo various chemical reactions. For example, discusses the reactions of 3,5-dimethyl-4-nitroisoxazole with cyclic enamines, leading to tandem condensation-cyclization processes. The reactivity of isoxazole compounds can be influenced by the substituents on the ring, as well as the reaction conditions such as solvent and temperature. These reactions can lead to a wide range of products with different properties and potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents attached to the isoxazole ring. The papers do not provide specific data on the physical properties of the compounds studied, but such properties are typically determined experimentally following synthesis. The chemical properties, including reactivity and potential biological activity, are often explored through various assays and in vivo studies, as seen in , where the prodrug's absorption and metabolism were investigated.

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-10-13(11(2)18-16-10)14(17)15-9-8-12-6-4-3-5-7-12/h6H,3-5,7-9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDMDKICUIFSGRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NCCC2=CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1-cyclohexen-1-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide

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